molecular formula C12H15NO2 B1587266 1-Phenylpiperidine-4-carboxylic acid CAS No. 94201-40-8

1-Phenylpiperidine-4-carboxylic acid

Cat. No. B1587266
CAS RN: 94201-40-8
M. Wt: 205.25 g/mol
InChI Key: IXLCEJNZWAYHPL-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-4-carboxylic acid (1-PP4CA) is a synthetic organic compound belonging to the family of phenylpiperidine derivatives. It is a white crystalline solid that has been used in scientific research for decades. As a versatile compound, 1-PP4CA has been used in a variety of applications, including medicinal chemistry, drug discovery, and biochemistry. It has also been used in laboratory experiments to study the effects of various biochemical pathways.

Scientific Research Applications

Applications in Material Science and Biochemistry

The derivative 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a spin-labeled α-amino acid, has been used as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, finding applications in material science and biochemistry (Toniolo et al., 1998).

Potential SP Antagonists

Researchers synthesized substituted (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides and acylated derivatives of (±)-trans-5-amino-1-benzyl-6-phenylpiperidin-2-one, which share moieties with common SP antagonists, suggesting potential similar activities (Burdzhiev & Stanoeva, 2010).

Role in Phosphotyrosyl Peptide Binding

A study placed a 4-aminopiperidine-4-carboxylic acid residue in a Grb2 SH2 domain-binding peptide, acylating it with various groups to explore potential binding interactions. This study is significant in understanding peptide-protein interactions (Kang et al., 2007).

Applications in Solid-State Chemistry

A new carboxylic acid ligand, 2,4-bis-oxyacetate-benzoic acid, was introduced to construct novel metal-organic frameworks. This research contributes to the development of materials with potential applications in various fields, including photoluminescence (Lv et al., 2015).

Structural and Spectral Studies

The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied for its structural, spectral, and theoretical properties. This research is vital for understanding the physical and chemical characteristics of such compounds (Viveka et al., 2016).

Use in Catalysis

2,4-Bis(trifluoromethyl)phenylboronic acid, effective in catalyzing dehydrative amidation between carboxylic acids and amines, has implications in catalysis and synthetic chemistry (Wang et al., 2018).

Development of Pharmaceutically Active Compounds

The reaction of glutaric anhydride with N-benzylidenebenzylamine, leading to substituted piperidin-2-ones, is significant in the synthesis of compounds with potential pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

Synthesis of Piperidines

2-(2-Cyano-2-phenylethyl)aziridines were converted into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. This research enhances our understanding of the synthesis and applications of piperidine derivatives (Vervisch et al., 2010).

properties

IUPAC Name

1-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCEJNZWAYHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241003
Record name 1-Phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidine-4-carboxylic acid

CAS RN

94201-40-8
Record name 1-Phenyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94201-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylpiperidine-4-carboxylic acid
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Record name 1-Phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperidine-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

The product from Step C was dissolved in methanol and 5% aqueous sodium hydroxide added. After 1 h, methanol was removed in vacuo, and the residue partitioned between ethyl acetate and 10% aqueous HCl. The organic layer was washed with saturated brine, and dried over MgSO4. Filtration and concentration provided the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

LiOH (43 mg, 1.03 mmol) was added to a stirred solution of 1-phenyl-piperidine-4-carboxylic acid methyl ester (150 mg, 0.68 mmol) in THF:MeOH:H2O (3:1:1, 3.2 mL), and the resulting mixture was stirred at room temperature overnight. The MeOH and THF were evaporated and the residue was diluted with water (2 mL), acidified with citric acid solution and the product extracted with EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford 94 mg (67.1% yield) of 1-Phenyl-piperidine-4-carboxylic acid. LCMS purity: 95.9%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
H Dehmlow, RA Sánchez, S Bachmann… - Bioorganic & medicinal …, 2013 - Elsevier
… Further optimisation work focusing on reduction of the lipophilicity provided the 1-phenylpiperidine-4-carboxylic acid derivative (R)-29 (RO5527239), which showed an improved …
Number of citations: 13 www.sciencedirect.com
JS Park, SC Moon, YS Byun - Proceedings of the PSK Conference, 2001 - koreascience.kr
… disubstituted ol-amino acids such as 2–aminotetraline-2-carboxylic acid (Atc), 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), and 4-amino-1-phenylpiperidine-4-carboxylic acid …
Number of citations: 2 koreascience.kr
Y Kim, YJ You, NH Nam, BZ Ahn - Proceedings of the PSK …, 2001 - koreascience.kr
… disubstituted ol-amino acids such as 2–aminotetraline-2-carboxylic acid (Atc), 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), and 4-amino-1-phenylpiperidine-4-carboxylic acid …
Number of citations: 2 koreascience.kr
LN Thanh, WJ Cho - Proceedings of the PSK Conference, 2001 - koreascience.kr
… disubstituted ol-amino acids such as 2–aminotetraline-2-carboxylic acid (Atc), 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), and 4-amino-1-phenylpiperidine-4-carboxylic acid …
Number of citations: 0 koreascience.kr
YJ Lee, JW Yang, SJ Lim - Proceedings of the PSK Conference, 2001 - koreascience.kr
… disubstituted ol-amino acids such as 2–aminotetraline-2-carboxylic acid (Atc), 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), and 4-amino-1-phenylpiperidine-4-carboxylic acid …
Number of citations: 0 koreascience.kr
S Abu, JH Jeong - Proceedings of the PSK Conference, 2001 - koreascience.kr
… disubstituted ol-amino acids such as 2–aminotetraline-2-carboxylic acid (Atc), 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), and 4-amino-1-phenylpiperidine-4-carboxylic acid …
Number of citations: 0 koreascience.kr
HK Lee, KY Moon, JH Jeong - Proceedings of the PSK Conference, 2001 - koreascience.kr
… disubstituted ol-amino acids such as 2–aminotetraline-2-carboxylic acid (Atc), 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), and 4-amino-1-phenylpiperidine-4-carboxylic acid …
Number of citations: 0 koreascience.kr
JH Kang, HJ Lee, SJ Lee, YE Kwon - Proceedings of the PSK …, 2001 - koreascience.kr
… disubstituted ol-amino acids such as 2–aminotetraline-2-carboxylic acid (Atc), 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), and 4-amino-1-phenylpiperidine-4-carboxylic acid …
Number of citations: 0 koreascience.kr
KJ Hwang, SJ Lee - Proceedings of the PSK Conference, 2001 - koreascience.kr
… disubstituted ol-amino acids such as 2–aminotetraline-2-carboxylic acid (Atc), 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), and 4-amino-1-phenylpiperidine-4-carboxylic acid …
Number of citations: 2 koreascience.kr
EJ Moon, KR Kim, DY Yu, KW Kim - Proceedings of the PSK …, 2001 - koreascience.kr
… disubstituted ol-amino acids such as 2–aminotetraline-2-carboxylic acid (Atc), 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), and 4-amino-1-phenylpiperidine-4-carboxylic acid …
Number of citations: 0 koreascience.kr

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